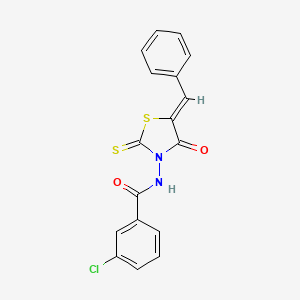
(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thioxothiazolidinone core and a benzylidene group, contributes to its wide range of applications in scientific research and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide typically involves the following steps:
Formation of the Thioxothiazolidinone Core: This is achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions to form the thioxothiazolidinone ring.
Benzylidene Group Introduction: The benzylidene group is introduced through a Knoevenagel condensation reaction. This involves the reaction of the thioxothiazolidinone derivative with benzaldehyde in the presence of a base such as piperidine.
Amidation: The final step involves the reaction of the benzylidene-thioxothiazolidinone intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted benzamides or thiazolidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound exhibits significant antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases. Additionally, its anticancer activity is being explored for potential use in chemotherapy.
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a benzamide group.
(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-chlorobenzamide: Similar structure but with a different position of the chlorine atom on the benzamide ring.
Uniqueness
The uniqueness of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide lies in its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. The presence of the 3-chlorobenzamide moiety enhances its antimicrobial and anticancer properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S2/c18-13-8-4-7-12(10-13)15(21)19-20-16(22)14(24-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIVZJTIZMZHL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
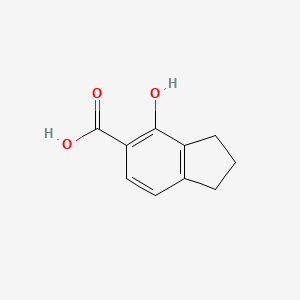
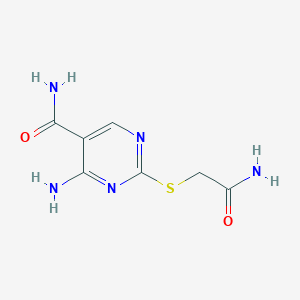
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide](/img/structure/B2517833.png)
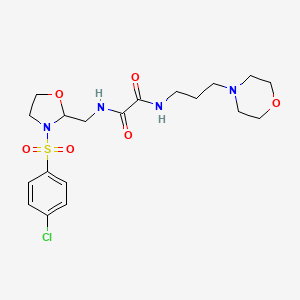
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
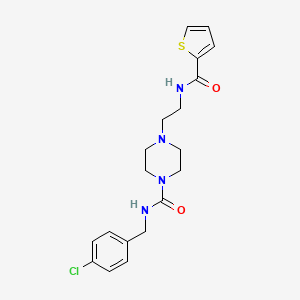
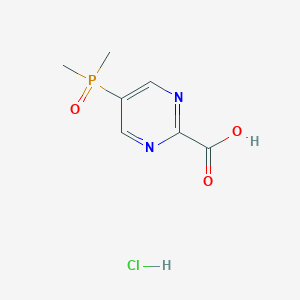

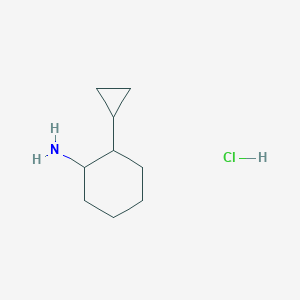
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)
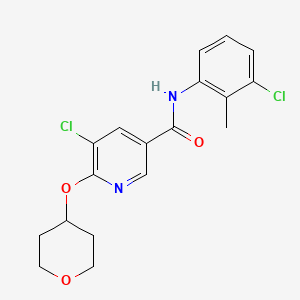
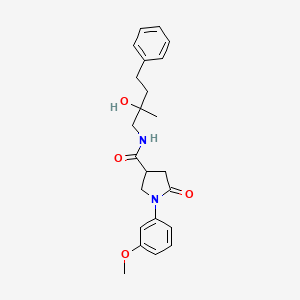
![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
